1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

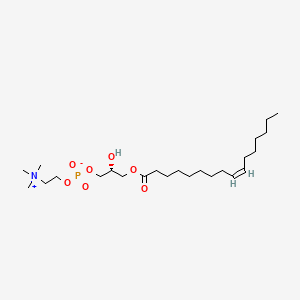

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid molecule that plays a crucial role in biological membranes. It is a derivative of glycerophosphocholine, where the glycerol backbone is esterified with a fatty acid, specifically 9Z-hexadecenoic acid, at the sn-1 position. This compound is significant in various biological processes, including membrane fluidity and signaling pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with 9Z-hexadecenoic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve enzymatic methods using lipases to catalyze the esterification process. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the product. The process involves the use of immobilized lipases and continuous flow reactors to enhance the efficiency and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The double bond in the 9Z-hexadecenoic acid moiety can be oxidized to form epoxides or hydroxylated derivatives.

Hydrolysis: The ester bond can be hydrolyzed by phospholipases to release glycerophosphocholine and 9Z-hexadecenoic acid.

Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Hydrolysis: Enzymatic hydrolysis using phospholipase A2 or chemical hydrolysis using acidic or basic conditions.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the phosphate group.

Major Products

Oxidation: Epoxides, hydroxylated fatty acids.

Hydrolysis: Glycerophosphocholine, 9Z-hexadecenoic acid.

Substitution: Various phospholipid derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine has diverse applications in scientific research:

Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.

Biology: Plays a role in cell signaling and membrane dynamics. It is also used in studies related to lipid metabolism and transport.

Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.

Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties.

Mécanisme D'action

The mechanism of action of 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating their function and activity. The compound can also act as a signaling molecule, participating in pathways that regulate cellular processes such as apoptosis, proliferation, and differentiation.

Comparaison Avec Des Composés Similaires

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine can be compared with other similar phospholipids such as:

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but with different fatty acid composition, leading to variations in membrane properties.

1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains arachidonic acid, which is involved in inflammatory responses.

1-hexadecanoyl-2-(9Z-hexadecenoyl)-3-(9Z-octadecenoyl)-sn-glycerol: A triacylglycerol with similar fatty acid composition but different functional groups, affecting its role in metabolism and storage.

The uniqueness of this compound lies in its specific fatty acid composition and its role in modulating membrane properties and signaling pathways.

Activité Biologique

1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine, commonly referred to as lysophosphatidylcholine 16:1 (16:1 LPC), is a lysophospholipid that plays significant roles in various biological processes. This article explores its biological activities, mechanisms of action, and implications in health and disease, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by its unique acyl chain structure, which contributes to its biological functions. It is a metabolite found in various organisms, including humans, and has been implicated in cell signaling, membrane dynamics, and disease pathology.

Biological Functions

Cell Signaling

Lysophosphatidylcholine (LPC) acts as a signaling molecule that interacts with specific receptors on cell membranes, influencing cellular responses such as proliferation, migration, and inflammation. Research indicates that 16:1 LPC may be involved in:

- Wound Healing : Enhancing cellular repair processes.

- Immune Response Regulation : Modulating inflammatory responses during infections or injuries .

Membrane Dynamics

LPCs are integral to maintaining membrane integrity and fluidity. They participate in the remodeling of phospholipid bilayers, which is crucial for various cellular functions including vesicle formation and fusion processes. The acyl chain composition of LPCs can significantly affect membrane properties, influencing interactions with proteins and other lipids .

Biomarker Potential

Elevated levels of this compound have been associated with several diseases:

- Alzheimer's Disease : Increased concentrations of LPC 16:1 have been observed in patients, suggesting its potential as a biomarker for early detection or disease progression.

- Cancer : Alterations in LPC levels may reflect tumor metabolism and could serve as indicators for certain cancer types.

Case Studies

-

COVID-19 Severity Correlation

A study involving COVID-19 patients demonstrated that specific phospholipid ratios, including LPC 16:1 levels, were significantly correlated with disease severity. Patients with severe symptoms showed distinct lipid profiles compared to mild cases and healthy controls. This suggests that LPC 16:1 could be a valuable marker for assessing COVID-19 severity and guiding therapeutic interventions . -

Role in Trypanosoma brucei

Research has identified the presence of LPC 16:1 in Trypanosoma brucei, the causative agent of African sleeping sickness. Understanding its role in the biology of this parasite may open avenues for developing targeted treatments against the disease.

Mechanistic Insights

The mechanisms through which this compound exerts its biological effects include:

- Receptor Activation : LPCs activate G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that affect cell behavior.

- Calcium Mobilization : LPC can induce increases in intracellular calcium levels, which are critical for various cellular functions including muscle contraction and neurotransmitter release .

- Cytokine Production : It has been shown to promote the release of pro-inflammatory cytokines, linking it to immune responses .

Data Summary

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Cell signaling | Receptor activation | Potential biomarker for Alzheimer's and cancer |

| Membrane dynamics | Phospholipid remodeling | Role in wound healing and immune response |

| Calcium mobilization | Increased intracellular calcium | Implications in inflammation and cellular communication |

Propriétés

IUPAC Name |

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h10-11,23,26H,5-9,12-22H2,1-4H3/b11-10-/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFUDDCMNKWEORN-ZXEGGCGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701108020 | |

| Record name | (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(16:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76790-27-7 | |

| Record name | (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76790-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7R,18Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphapentacos-18-en-1-aminium inner salt 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701108020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Palmitoleoyl-sn-glycero-3-phosphocholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5T3TC2ZQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LysoPC(16:1(9Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010383 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that long-term menopause exacerbates vaginal wall support injury, potentially leading to POP, by influencing amino acid biosynthesis and glycerophospholipid metabolism. Specifically, it points to 1-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine and PGS1 within glycerophospholipid metabolism. Could you elaborate on the connection between this compound, PGS1, and the observed vaginal wall changes?

A1: The study by [] utilized a multi-omics approach to investigate molecular changes in the vaginal wall of rats following long-term menopause. The researchers observed a decrease in this compound levels in the vaginal wall of the menopausal rats compared to the control group. This specific phospholipid is a significant component of cell membranes, and its reduction could indicate alterations in membrane integrity, fluidity, and signaling pathways crucial for maintaining vaginal wall structure and support.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.